molecular formula C20H22O3 B1355509 4-Phenylbutanoic anhydride CAS No. 1940-02-9

4-Phenylbutanoic anhydride

Cat. No. B1355509
CAS RN: 1940-02-9
M. Wt: 310.4 g/mol
InChI Key: BYUNPDPJDRZMBS-UHFFFAOYSA-N
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Description

4-Phenylbutanoic anhydride, also known as 4-phenylbutyric acid, is a derivative of butyric acid with a phenyl group at C-4 . It is a histone deacetylase inhibitor that displays anticancer activity . It inhibits cell proliferation, invasion, and migration, and induces apoptosis in glioma cells .


Synthesis Analysis

The synthesis of 4-Phenylbutanoic anhydride can be achieved through Friedel–Crafts condensation from succinic anhydride and benzene with anhydrous AlCl3 catalysis .


Molecular Structure Analysis

The molecular formula of 4-Phenylbutanoic anhydride is C20H22O3 . The structure of this compound is that of butyric acid substituted with a phenyl group at C-4 .


Chemical Reactions Analysis

The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromoph-thalimide have been studied . The total reaction is second-order, first-order each in oxidant and substrate .


Physical And Chemical Properties Analysis

4-Phenylbutanoic anhydride is a carboxylic acid derivative. The properties of carboxylic acid derivatives are substantially changed when functional groups are attached to an acyl group (RCO–) .

Scientific Research Applications

Quantum Chemical Computations and Molecular Docking

4-Phenylbutanoic anhydride, as part of the 4-amino-3-phenylbutanoic acid compound, has been studied for its molecular structure and vibrational spectra. Using quantum chemical computations and molecular docking, this compound's properties, including UV-visible range, HOMO-LUMO energy gap, and non-linear optical properties, have been analyzed. This research supports its potential in anticonvulsant activity and other pharmacological applications (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Acylation Reactions and Synthesis

Acylation of anisole with 2-phenylbutanoic acid derivatives demonstrates the use of 4-phenylbutanoic anhydride in chemical synthesis. Using solid acid catalysts, high regioselectivity can be achieved in forming acyl derivatives, highlighting its utility in organic synthesis and material science (Smith, El‐Hiti, Jayne, & Butters, 2003).

Preparation of Tetrazole-Containing Derivatives

4-Phenylbutanoic anhydride is instrumental in the preparation of tetrazole-containing derivatives. The reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups allows for the formation of these derivatives, which are significant in various chemical and pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).

Ring-Opening Addition Reactions

In studies involving the reaction of chloro(phenyl)carbene and diphenylcarbene with cyclopropanone derivatives, 4-phenylbutanoic acid derivatives are produced. These reactions are crucial in understanding organic reaction mechanisms and developing new synthetic methods (Oku, Iwamoto, Sanada, & Abe, 1992).

Synthesis Optimization and Drug Precursor Production

Optimizing the synthesis of 2-oxo-4-phenylbutanoic acid, a potential precursor for ACE inhibitor drugs, demonstrates the practical applications of 4-phenylbutanoic anhydride in pharmaceutical manufacturing. Response surface methodology is used to determine optimal synthesis conditions, highlighting its role in drug development (Ahmad, Oh, & Shukor, 2011).

Protein Aggregation Prevention

2-Isopropyl-4-phenylbutanoic acid, a derivative of 4-phenylbutyric acid, shows effectivenessin preventing protein aggregation in vitro, outperforming 4-phenylbutyric acid. This research offers insights into its potential application in treating diseases associated with protein aggregation (Azoulay-Ginsburg et al., 2019).

Oxidation Kinetics

The study of the oxidation kinetics of 4-oxo-4-phenylbutanoic acid by permanganate in different buffer media contributes to a deeper understanding of chemical kinetics and reaction mechanisms. This research can inform various industrial and laboratory processes involving oxidation reactions (Sikkandar, Ahamed, & Kannan, 1999).

Phenol Extraction and Ionic Liquids

Research on the removal of phenol from aqueous solutions using ionic liquids, such as [TOA][4-phenylbutanoate], emphasizes the environmental applications of 4-phenylbutanoic anhydride derivatives. This study provides valuable insights into the development of efficient and less toxic methods for water purification (Khan et al., 2021).

Novel Copper (II) Nitrate Complex Synthesis

The synthesis and structure analysis of a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid highlight the importance of 4-phenylbutanoic anhydride derivatives in the field of coordination chemistry and material science. Such research aids in developing new materials with potential applications in catalysis, electronics, and more (Landry, Turnbull, & Twamley, 2007).

Spectroscopic and Docking Studies

Studies involving quantum computational, spectroscopic, and ligand-protein docking of 2-phenylbutanoic acid and its derivatives, including those related to 4-phenylbutanoic anhydride, offer insights into drug discovery and development processes. Such research is crucial for understanding molecular interactions and designing effective pharmaceutical compounds (Raajaraman, Sheela, & Muthu, 2019).

Safety And Hazards

4-Phenylbutanoic anhydride may cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-phenylbutanoyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c21-19(15-7-13-17-9-3-1-4-10-17)23-20(22)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUNPDPJDRZMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OC(=O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558827
Record name 4-Phenylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutanoic anhydride

CAS RN

1940-02-9
Record name 4-Phenylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Hendrickson, MS Hussoin - The Journal of Organic Chemistry, 1989 - ACS Publications
General considerations are outlined for a reagent to extract oxygen from organic molecules by an equivalent of dehydration. Reagents,(R3P+) 20, 20, were created for thepurpose and …
Number of citations: 122 pubs.acs.org

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